Cas no 33332-30-8 (2-Chloro-6-methoxypyrazine)
2-Chloro-6-methoxypyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-methoxypyrazine
- 2-CHLORO-6-METHOXYPYRAZINE 0.98
- 6-Chloro-2-methoxypyrazine
- MFCD06410937
- EN300-77620
- P10361
- AKOS000163835
- PB29367
- 2-chloro-6-methoxy-pyrazine
- SCHEMBL1475109
- AM20070433
- 33332-30-8
- 6-METHOXY-2-CHLOROPYRAZINE
- 2-Methoxy-6-chloropyrazine
- XWSSFRJLOZQOCX-UHFFFAOYSA-N
- DS-11030
- CS-W019039
- FT-0647065
- PYRAZINE, 2-CHLORO-6-METHOXY-
- SY031631
- A821731
- J-508956
- DTXSID60452021
- STL557772
- DB-010195
- BBL103962
- DTXCID20402840
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- MDL: MFCD06410937
- Inchi: 1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
- InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)OC
Computed Properties
- Exact Mass: 144.00900
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 183.3°C at 760 mmHg
- Flash Point: 64.7±25.9 °C
- Refractive Index: 1.52
- PSA: 35.01000
- LogP: 1.13860
2-Chloro-6-methoxypyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: 26-39
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-6-methoxypyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-methoxypyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077258-250mg |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 077258-1g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 95% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 077258-5g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 95% | 5g |
£53.00 | 2022-03-01 | |
| Fluorochem | 077258-10g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 95% | 10g |
£92.00 | 2022-03-01 | |
| TRC | C381675-10mg |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381675-50mg |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381675-100mg |
2-Chloro-6-methoxypyrazine |
33332-30-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031631-1g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | ≥95% | 1g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031631-5g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | ≥95% | 5g |
¥70.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031631-10g |
2-Chloro-6-methoxypyrazine |
33332-30-8 | ≥95% | 10g |
¥140.00 | 2025-04-15 |
2-Chloro-6-methoxypyrazine Suppliers
2-Chloro-6-methoxypyrazine Related Literature
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1. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazinesNobuhiro Sato,Kaori Matsumoto,Masayuki Takishima,Katsura Mochizuki J. Chem. Soc. Perkin Trans. 1 1997 3167
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2. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazinesG. W. H. Cheeseman,R. A. Godwin J. Chem. Soc. C 1971 2973
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Floris Chevallier,Florence Mongin Chem. Soc. Rev. 2008 37 595
Additional information on 2-Chloro-6-methoxypyrazine
Comprehensive Overview of 2-Chloro-6-methoxypyrazine (CAS No. 33332-30-8): Properties, Applications, and Industry Trends
2-Chloro-6-methoxypyrazine (CAS No. 33332-30-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a chlorinated methoxypyrazine derivative, it serves as a versatile intermediate in organic synthesis, particularly in the development of flavor enhancers, fragrances, and bioactive molecules. The compound's molecular formula, C5H5ClN2O, features a pyrazine ring substituted with chlorine and methoxy groups at positions 2 and 6, respectively, contributing to its distinct reactivity profile.
Recent studies highlight the growing demand for pyrazine-based compounds in drug discovery, driven by their ability to modulate biological targets. Researchers are actively exploring 2-Chloro-6-methoxypyrazine as a building block for kinase inhibitors and antimicrobial agents, aligning with the global focus on antibiotic resistance solutions. The compound's low molecular weight (144.56 g/mol) and balanced lipophilicity (LogP ~1.2) make it particularly valuable in medicinal chemistry optimization campaigns.
In the flavor and fragrance industry, CAS 33332-30-8 has emerged as a key ingredient for creating earthy, nutty notes. Food scientists leverage its high odor threshold (detectable at 0.1-1 ppb) to develop sophisticated flavor profiles for plant-based meat alternatives—a sector experiencing 25% annual growth according to market analysts. This application ties directly to consumer trends favoring clean-label ingredients and sustainable food technologies.
The synthesis of 2-Chloro-6-methoxypyrazine typically involves nucleophilic aromatic substitution of 2,6-dichloropyrazine with sodium methoxide, followed by careful purification. Advanced process optimization techniques like continuous flow chemistry have improved yields to >85% while reducing solvent waste—addressing the pharmaceutical industry's green chemistry priorities. Analytical characterization by GC-MS and 1H/13C NMR confirms the compound's high purity (>98%), a critical parameter for regulatory compliance in end-use applications.
Material safety data for 33332-30-8 indicate standard handling precautions for laboratory chemicals, including proper ventilation and PPE. While not classified as hazardous under current GHS criteria, its storage stability benefits from protection from light and moisture at 2-8°C. These practical considerations are frequently searched by quality control professionals and process chemists working with pyrazine derivatives.
Emerging applications in electronic materials have sparked new interest in halogenated pyrazines. Researchers at leading universities recently demonstrated the compound's potential as a ligand in OLED materials, capitalizing on its electron-withdrawing properties to tune emission spectra. This aligns with the booming demand for energy-efficient display technologies, projected to reach $85 billion by 2027.
From a regulatory perspective, 2-Chloro-6-methoxypyrazine is not currently listed in major chemical inventories like TSCA or REACH Annex XIV, though proper documentation is recommended for international shipments. The compound's environmental fate shows moderate biodegradability (OECD 301B), with photodegradation as the primary elimination pathway—a topic of increasing interest in environmental impact assessments.
Market intelligence suggests steady growth (CAGR 6.3%) for pyrazine intermediates through 2030, driven by Asia-Pacific pharmaceutical expansion. Suppliers are responding with scale-up production capabilities and improved analytical methods, including HPLC-UV purity assays with detection limits below 0.05%. These developments address frequent purchaser inquiries about batch-to-batch consistency and trace impurity profiles.
In academic circles, CAS 33332-30-8 has become a reference compound for studying heterocyclic substitution patterns, with over 50 citations in the past decade. Its crystalline structure (monoclinic, P21/c space group) serves as a model system for computational chemistry studies predicting reactivity of similar compounds—an approach gaining traction in AI-driven molecular design platforms.
For formulation scientists, the solubility profile of 2-Chloro-6-methoxypyrazine (soluble in ethanol, acetone; sparingly soluble in water) enables flexible delivery system design. Recent patents disclose its use in microencapsulated flavor systems with controlled release properties, addressing the fast-moving consumer goods industry's need for longer-lasting sensory experiences.
Quality standards for 33332-30-8 continue to evolve, with leading manufacturers now offering analytical method validation packages including ICP-MS metal screening. This responds to stringent requirements in catalyst residue control for pharmaceutical applications—a frequent audit point in FDA and EMA inspections of active pharmaceutical ingredient (API) supply chains.
Looking ahead, the compound's role in sustainable chemistry initiatives appears promising. Life cycle assessment studies indicate that chloropyrazine derivatives can replace less eco-friendly halogenated aromatics in certain applications. This positions 2-Chloro-6-methoxypyrazine as a candidate for green chemistry metrics improvement programs increasingly adopted by major chemical enterprises.
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